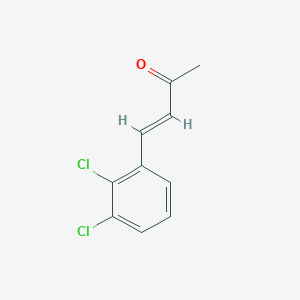
1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by the presence of a fluoropyridine ring attached to a cyclopropane ring with a carbonitrile group
Métodos De Preparación
The synthesis of 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoropyridine and cyclopropane derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropane ring.
Cyclopropanation: The cyclopropanation reaction is carried out by reacting the 6-fluoropyridine with a suitable cyclopropane precursor under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these synthetic routes with optimization of reaction conditions to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Hydrolysis: The carbonitrile group can undergo hydrolysis in the presence of acidic or basic conditions to form carboxylic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The fluoropyridine ring can interact with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a fluorine atom at the 5-position of the pyridine ring, which can lead to different chemical and biological properties.
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: The fluorine atom is located at the 2-position of the pyridine ring, resulting in variations in reactivity and applications.
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile:
The uniqueness of this compound lies in its specific fluorine substitution pattern and the resulting impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7FN2 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
1-(6-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2 |
Clave InChI |
GXABZGNNXGVWLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=NC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)

![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)


![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)

![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
